molecular formula C9H12FNO B6591123 1-(2-Fluoro-5-methoxyphenyl)ethan-1-amine CAS No. 1270423-34-1

1-(2-Fluoro-5-methoxyphenyl)ethan-1-amine

Cat. No. B6591123
CAS RN: 1270423-34-1
M. Wt: 169.20 g/mol
InChI Key: LZMCMJPOUFQZFR-UHFFFAOYSA-N
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Description

1-(2-Fluoro-5-methoxyphenyl)ethan-1-amine, also known as FMEA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a substituted phenethylamine, which means that it is structurally similar to other compounds such as amphetamines and phenethylamines. In

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research demonstrates the synthesis of novel Schiff bases from structurally related compounds, highlighting their potential in creating antimicrobial agents. By utilizing derivatives of similar chemical structures, researchers have identified compounds with excellent antimicrobial activities against various strains, underscoring the chemical's utility in developing new antimicrobial solutions (Puthran et al., 2019).

Chiral Derivatizing Agents

Compounds akin to "1-(2-Fluoro-5-methoxyphenyl)ethan-1-amine" have been synthesized and used as chiral derivatizing agents. This application is crucial in the pharmaceutical industry for the resolution of enantiomers, which can significantly impact the efficacy and safety of pharmaceutical drugs (Hamman, 1989).

Organic Syntheses

Research on structurally similar compounds to "1-(2-Fluoro-5-methoxyphenyl)ethan-1-amine" involves their use in organic syntheses, such as in the preparation of novel fluorine-containing compounds. These compounds are pivotal in the development of new materials and pharmaceuticals due to the unique properties conferred by the fluorine atom (Ragan et al., 2003).

Enantioselective Syntheses

The chemical's derivatives have been employed in highly enantioselective syntheses of pyrrolidines, showcasing its relevance in the synthesis of biologically active molecules. This underlines the role of such compounds in advancing asymmetric synthesis techniques, which are vital for producing chiral drugs (Wu, Lee, & Beak, 1996).

Fluorescence Studies

Additionally, derivatives of "1-(2-Fluoro-5-methoxyphenyl)ethan-1-amine" have been explored for their fluorescence properties. Such studies are fundamental in the development of fluorescent probes and markers for biomedical analysis, demonstrating the compound's potential in enhancing imaging techniques and diagnostic procedures (Hirano et al., 2004).

properties

IUPAC Name

1-(2-fluoro-5-methoxyphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c1-6(11)8-5-7(12-2)3-4-9(8)10/h3-6H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZMCMJPOUFQZFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)OC)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluoro-5-methoxyphenyl)ethan-1-amine

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